Ethyl 2-methylbutyrate
Overview
Description
Ethyl 2-methylbutyrate is a compound that plays a significant role in fruit aroma, particularly in apples. It is one of the key contributors to the characteristic scent of Red Delicious and Granny Smith apples. The biosynthesis of this compound, along with related esters, has been studied using deuterium-labeled substrates to trace the origins and interconversions of these aroma compounds in different apple cultivars .
Synthesis Analysis
Several methods have been developed for synthesizing related esters, such as ethyl 2-hydroxy-4-phenylbutyrate, which is an important intermediate for various pharmaceuticals. One approach involves the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate using a heterogeneous Pt catalyst modified with dihydrocinchonidine . Another method includes the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on Pt/γ-Al2O3 modified by dihydrocinchonidine . Additionally, the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate has been achieved in a microfluidic chip reactor, demonstrating the versatility of these synthesis methods .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized by FTIR and NMR, and its crystallographic behavior was analyzed by X-ray diffraction. Theoretical studies using density functional theory (DFT) were also conducted to investigate the molecular geometry and confirm hydrogen bonding sites within the molecule10.
Chemical Reactions Analysis
The reaction kinetics and mechanisms of enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate have been studied, revealing the effects of various reaction conditions on the rate and enantiomeric excess of the product . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has also been investigated, showing high enantioselectivity and sensitivity to reaction temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-methylbutyrate and related esters have been examined. For example, the density and viscosity of binary mixtures of ethyl-2-methylbutyrate and ethyl hexanoate with various alcohols were measured at different temperatures and atmospheric pressure, providing insight into the excess molar volumes and viscosity deviations of these mixtures . The elimination kinetics of 2-hydroxy-2-methylbutyric acid and 2-ethyl-2-hydroxybutyric acid were also studied, offering an understanding of the rate of dehydration and the influence of alkyl bulkiness on the reaction rate .
Scientific Research Applications
1. Physical Properties and Mixtures
Research by Djojoputro and Ismadji (2005) examined the physical properties of ethyl 2-methylbutyrate, focusing on its density and viscosity when mixed with alcohols like methanol, ethanol, and 1-propanol. This study is crucial for understanding the compound's behavior in various chemical environments (Djojoputro & Ismadji, 2005).
2. Vapor Pressure Data
Meneses, Bejarano, and De la Fuente (2014) measured the saturated vapor pressures of ethyl 2-methylbutyrate. Their work is significant in determining the compound's volatility, especially in applications involving aroma compounds (Meneses, Bejarano, & De la Fuente, 2014).
3. Biosynthesis in Fruit Aroma
Rowan et al. (1996) investigated the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters, including ethyl 2-methylbutyrate, in apples. This research helps understand how these compounds contribute to fruit aromas and flavor profiles (Rowan et al., 1996).
4. Kinetic Resolution in Flavor Compounds
Nan (2009) explored the resolution of 2-methylbutyric acid, a related compound, using enzymatic methods. This study aids in understanding the stereochemical properties and applications of ethyl 2-methylbutyrate in flavor enhancement (Nan, 2009).
5. Elimination Kinetics in Phase Reactions
Chuchani, Martín, and Rotinov (1995) researched the elimination kinetics of related compounds, which can provide insights into the stability and reactivity of ethyl 2-methylbutyrate under various conditions (Chuchani, Martín, & Rotinov, 1995).
6. Impact on Wine Aroma
Guth (1997) identified ethyl 2-methylbutyrate as a key odor-active compound in wine, highlighting its significant role in influencing the sensory characteristics of wines (Guth, 1997).
7. Enantiomers in Wine
Lytra, Tempère, de Revel, and Barbe (2014) studied the distribution and sensory impact of ethyl 2-methylbutyrate enantiomers in wine, providing critical information on how this compound affects wine flavor (Lytra, Tempère, de Revel, & Barbe, 2014).
Safety And Hazards
Ethyl 2-methylbutyrate is classified as a flammable liquid (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and insoluble in water . Contact may irritate skin, eyes, and mucous membranes . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
ethyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | ETHYL-2-METHYL BUTYRATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052488 | |
Record name | Ethyl 2-methylbutyrate | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour | |
Record name | ETHYL-2-METHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
132.00 to 133.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 2-methylbutyrate | |
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Solubility |
soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils | |
Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.863-0.870 | |
Record name | Ethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Ethyl 2-methylbutyrate | |
CAS RN |
7452-79-1 | |
Record name | ETHYL-2-METHYL BUTYRATE | |
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Record name | Ethyl 2-methylbutanoate | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | Butanoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | Ethyl 2-methylbutyrate | |
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Record name | ETHYL 2-METHYLBUTYRATE | |
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Record name | Ethyl 2-methylbutyrate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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